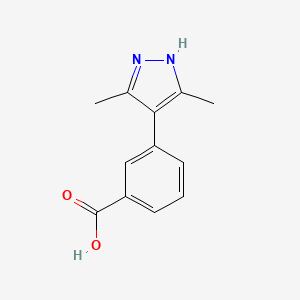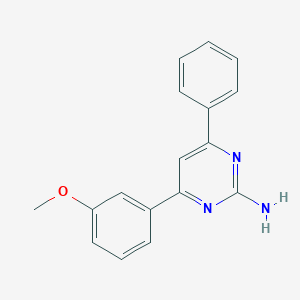
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid (3,5-DMPB) is a chemical compound that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C10H10N2O2, and is composed of three carbon atoms, five hydrogen atoms, two nitrogen atoms, and two oxygen atoms. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. 3,5-DMPB has a variety of potential applications in scientific research and is of interest to scientists in many different fields.
科学的研究の応用
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid has a variety of potential applications in scientific research. It has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, it has been studied as a potential inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), tyrosinase, and lipoxygenase (LOX). It is thought that this inhibition occurs through the formation of an enzyme-inhibitor complex, in which this compound binds to the active site of the enzyme, preventing it from carrying out its usual function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have a protective effect against oxidative damage to cells. Furthermore, it has been shown to have a protective effect against neurological damage, including damage caused by Alzheimer’s disease.
実験室実験の利点と制限
The advantages of using 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its high solubility in water, ethanol, and other organic solvents. Additionally, it is relatively stable and has a long shelf life, making it ideal for long-term storage. However, there are some limitations to its use in laboratory experiments. It is not very soluble in non-polar solvents, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to accurately measure its effect on enzymes.
将来の方向性
The potential future directions for research on 3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine. Additionally, further research into its effects on other enzymes, such as proteases and phosphatases, could provide valuable insight into its potential therapeutic applications. Additionally, further research into its potential applications in drug delivery systems could lead to new treatments for a variety of diseases. Finally, further research into its potential applications in biotechnology could lead to new ways of manipulating living cells.
合成法
3-(3,5-Dimethyl-4-pyrazolyl)benzoic acid can be synthesized in a three-step process. First, 3-bromo-5-methyl-4-pyrazole (3-Br-5-Me-4-Py) is synthesized from 5-methyl-4-pyrazole and bromine. Second, 3-bromo-5-methyl-4-pyrazole is reacted with sodium hydroxide, resulting in the formation of 3-(3,5-dimethyl-4-pyrazolyl)benzenesulfonate (3-Br-5-Me-4-Py-sulfonate). Finally, 3-Br-5-Me-4-Py-sulfonate is reacted with potassium carbonate to form this compound (this compound).
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-4-3-5-10(6-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMUZIWYCEJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)



![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)


![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)
![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)